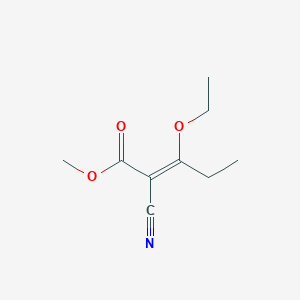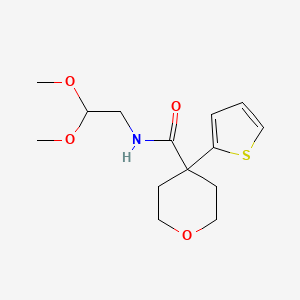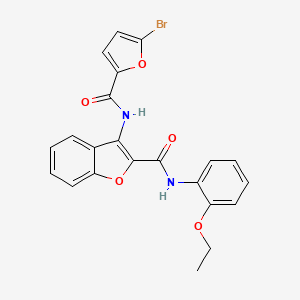
methyl (2Z)-2-cyano-3-ethoxypent-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about isomerism .
Synthesis Analysis
Synthesis analysis involves understanding the methods and conditions used to synthesize the compound. It can include the starting materials, reagents, catalysts, temperature, pressure, and other conditions .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction conditions, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, density, refractive index, and spectral properties. Various analytical techniques are used for this purpose .Wissenschaftliche Forschungsanwendungen
1. Radical Addition and Xanthate Transfer
Cyano(ethoxycarbonothioylthio)methyl benzoate, a related compound, has been shown to be an excellent one-carbon radical equivalent for the introduction of an acyl unit through xanthate transfer radical addition to olefins. This process allows for further elaboration of the corresponding adducts and involves a rare 1,5-nitrile translocation (Bagal, de Greef, & Zard, 2006).
2. Crystal Packing Interactions
Ethyl (2Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates utilize unique N⋯π and O⋯π interactions, along with hydrogen bonds, to form specific crystal packing structures. These interactions are not common and contribute to the formation of distinctive zigzag double-ribbons and double-columns in the crystal structure (Zhang, Wu, & Zhang, 2011).
3. Synthesis and Structural Analysis
Ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate, a related compound, was synthesized and analyzed. This compound crystallizes in a specific space group, and its structure has been characterized using various spectrometric techniques. It exists in the solid as the enamine tautomer, with specific intramolecular and intermolecular hydrogen bonds (Johnson et al., 2006).
4. Enantioselective Synthesis
A study focused on the asymmetric 1,4-addition of arylboronic acids to (E)-methyl 2-cyano-3-arylpropenoates. This process, catalyzed by a rhodium complex with a chiral diene ligand, yields methyl 3,3-diaryl-2-cyanopropanoates with high enantioselectivity. This method has applications in the asymmetric synthesis of pharmaceuticals, including (R)-tolterodine (Sörgel et al., 2008).
5. Cytotoxic Activity in Triterpenoid Sulfamates
Methyl triterpenoates derived from various acids were converted into corresponding sulfamates and screened for cytotoxic activity against human tumor cell lines. Some compounds demonstrated significant cytotoxicity, indicating potential applications in cancer treatment (Sommerwerk, Heller, & Csuk, 2015).
6. Non-Hydrogen Bond Type Interactions
A unique C⋯π interaction of non-hydrogen bond type was discovered in ethyl (2Z)-2-cyano-3-[(3-fluoro-4-methoxyphenyl)amino]prop-2-enoate, which is rationalized through ab initio computations as being a result of electrostatic interactions. This rare interaction highlights the intricate molecular interactions possible with these compounds (Zhang, Tong, Wu, & Zhang, 2012).
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with various enzymes and proteins in the cell . The role of these targets can vary widely, from metabolic processes to signal transduction pathways.
Mode of Action
It can be inferred that the compound interacts with its targets, leading to changes in their function . This interaction could potentially alter cellular processes, leading to the observed effects of the compound.
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways, leading to downstream effects . These effects can range from changes in metabolic processes to alterations in signal transduction pathways.
Pharmacokinetics
Similar compounds have been studied for their pharmacokinetic properties . These properties can significantly impact the bioavailability of the compound, influencing its efficacy and potential side effects.
Result of Action
The interaction of similar compounds with their targets can lead to a variety of cellular responses .
Action Environment
Environmental factors such as temperature, ph, and the presence of other compounds can potentially affect the action of similar compounds .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl (Z)-2-cyano-3-ethoxypent-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-4-8(13-5-2)7(6-10)9(11)12-3/h4-5H2,1-3H3/b8-7- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHMKMMIALXAYOM-FPLPWBNLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C#N)C(=O)OC)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(\C#N)/C(=O)OC)/OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{2-[1-(4-butylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N,N-diethylacetamide](/img/structure/B2687887.png)
![1-{[(3,4-Dimethoxyphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2687891.png)


![3-Isoxazolecarboxamide,N-2,5-dithia-7-azabicyclo[2.2.1]hept-7-yl-5-methyl-](/img/structure/B2687895.png)



![5-{[(4-Fluorophenyl)sulfanyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2687900.png)
methylidene}amino 4-methylbenzoate](/img/structure/B2687901.png)

